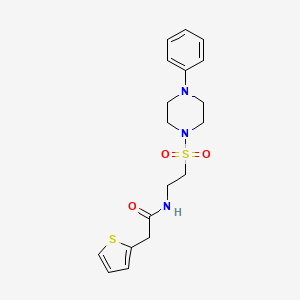

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c22-18(15-17-7-4-13-25-17)19-8-14-26(23,24)21-11-9-20(10-12-21)16-5-2-1-3-6-16/h1-7,13H,8-12,14-15H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGULAGDVPYCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine, which can be achieved by reacting phenylamine with ethylene diamine under controlled conditions.

Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Acylation: The final step involves the acylation of the sulfonylated piperazine with 2-(thiophen-2-yl)acetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the phenyl group may be replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Sulfides.

Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide has been explored for its anticonvulsant and neuroprotective properties. Studies indicate that it may modulate neurotransmitter pathways, particularly those involving dopamine receptors. This modulation can influence neuronal signaling, making it a candidate for treating neurological disorders such as epilepsy.

Research has shown that this compound exhibits significant biological activities:

- Anticonvulsant Activity : In rodent models of epilepsy, the compound effectively reduced seizure frequency and duration, indicating its potential utility in clinical settings for epilepsy management.

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Receptor Binding Studies

The phenylpiperazine component is known for its ability to interact with various neurotransmitter receptors. This compound has been investigated as a ligand in receptor binding studies, providing insights into its binding affinity and selectivity for specific receptors.

Case Studies

- Anticonvulsant Efficacy : A study conducted on rodent models demonstrated that administration of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-y)acetamide resulted in a significant decrease in seizure activity compared to control groups. The results suggest promising implications for its use in epilepsy treatment.

- Neuroprotective Mechanisms : In vitro studies have shown that the compound can reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. These findings support its potential role as a neuroprotective agent.

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, compounds with piperazine and thiophene moieties may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS: 297150-41-5)

- Structure : Replaces the thiophene with a chloro-trifluoromethylphenyl group on the acetamide nitrogen.

- Properties :

- Molecular formula: C₁₉H₁₉ClF₃N₃O; Molar mass: 397.82 g/mol.

- The electron-withdrawing -CF₃ group increases lipophilicity and metabolic resistance but may reduce aqueous solubility.

- Pharmacological Implications : The chloro-trifluoromethyl group enhances receptor binding affinity in hydrophobic pockets, as seen in kinase inhibitors .

2.2. N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0)

- Structure : Substitutes the 4-phenylpiperazine with a 4-methylphenylsulfonylpiperazine and uses a 4-fluorophenyl acetamide.

- Properties: Molecular formula: C₂₀H₂₂FN₃O₃S; Molar mass: 403.47 g/mol.

- Applications : Fluorinated aromatic rings are common in antidepressants (e.g., SSRIs) due to enhanced blood-brain barrier penetration .

2.3. 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS: 587004-28-2)

- Structure : Incorporates a methoxyphenylpiperazine and a benzothiazolylphenyl acetamide.

- Properties :

- Molecular formula: C₂₇H₂₇N₅O₂S; Molar mass: 493.60 g/mol.

- The benzothiazole ring introduces rigidity and fluorescence, useful in imaging probes or DNA intercalators.

- Research Relevance : Benzothiazoles are explored in anticancer and antimicrobial agents for their heterocyclic reactivity .

2.4. N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide (CAS: 899541-07-2)

- Structure : Combines a pyrimidine-thiophene core with a trifluoromethyl group and methylpiperazine.

- Properties :

- Molecular formula: C₁₆H₁₈F₃N₅OS₂; Molar mass: 417.47 g/mol.

- The pyrimidine and trifluoromethyl groups enhance metabolic stability but may reduce solubility.

- Applications : Pyrimidine derivatives are prevalent in antiviral and kinase inhibitor therapies .

Pharmacological and Physicochemical Trends

- Phenylpiperazine Sulfonyl Derivatives : Common in dopamine and serotonin receptor modulators. The sulfonyl group enhances hydrogen bonding with target proteins (e.g., 5-HT₆ receptors) .

- Thiophene vs. Benzothiazole/Pyrimidine : Thiophene’s smaller size and lower electron density may reduce off-target interactions compared to bulkier heterocycles like benzothiazole .

- Lipophilicity : The target compound’s LogP is likely intermediate between the fluorophenyl (higher solubility) and trifluoromethylpyrimidine (higher lipophilicity) analogs.

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the following molecular formula: , with a molecular weight of approximately 415.54 g/mol. Its structure consists of a thiophene ring, a sulfonamide group, and a phenylpiperazine moiety, which contribute to its unique biological properties .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : Reaction of 4-phenylpiperazine with ethyl 2-bromoethyl sulfone.

- Final Product Formation : The intermediate is reacted with thiophene-2-sulfonyl chloride under basic conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that it exhibits anticonvulsant activity by modulating neurotransmitter pathways, particularly through interactions with ion channels and receptors involved in neuronal signaling .

Key Mechanisms:

- Ion Channel Modulation : The compound may influence voltage-sensitive sodium channels, which are crucial for neuronal excitability.

- Neurotransmitter Pathways : It potentially alters the release and uptake of neurotransmitters, contributing to its anticonvulsant effects .

Anticonvulsant Activity

A study evaluated various derivatives related to this compound for their anticonvulsant properties using animal models. The results indicated significant activity in models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. Notably, compounds similar to this compound showed protective effects against seizures at specific dosages .

Anticancer Potential

Beyond its anticonvulsant properties, there is emerging evidence suggesting potential anticancer activity. Compounds containing similar structural motifs have been shown to induce apoptosis in cancer cell lines, indicating a possible therapeutic role in oncology .

Research Findings

Table 1 summarizes key findings from studies evaluating the biological activities of compounds related to this compound.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

- Anticonvulsant Efficacy : A series of derivatives were tested in animal models showing varying degrees of efficacy in seizure protection, with some derivatives outperforming established antiepileptic drugs like phenytoin .

- Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives could effectively induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma), suggesting their potential use as anticancer agents .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide?

Answer:

- Reagent Selection : Use nucleophilic substitution reactions involving thiophene acetic acid derivatives and sulfonamide intermediates. For example, coupling 2-(thiophen-2-yl)acetic acid with a piperazine-sulfonyl ethylamine intermediate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents .

- Reaction Conditions : Optimize temperature (e.g., reflux in ethanol or tetrahydrofuran) and reaction time (typically 6–12 hours) to improve yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and sulfonyl group (δ 3.1–3.5 ppm for SO-CH) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and amide hydrogens) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) with expected [M+H] peaks .

Q. How can researchers identify potential pharmacological targets for this compound?

Answer:

- In Silico Docking : Screen against protein databases (e.g., PDBe or RCSB PDB) using software like AutoDock Vina. Focus on receptors with sulfonamide-binding pockets (e.g., carbonic anhydrase or serotonin receptors) .

- Enzyme Assays : Test inhibitory activity against enzymes such as acetylcholinesterase or kinases using fluorometric/colorimetric assays (e.g., Ellman’s reagent for cholinesterase activity) .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to improve bioactivity?

Answer:

- Substituent Variation : Systematically modify the thiophene ring (e.g., introduce halogens or methyl groups) and piperazine moiety (e.g., replace phenyl with pyridyl). Compare IC values in enzyme inhibition assays .

- Bioisosteric Replacement : Replace the sulfonyl group with carbonyl or phosphoryl groups to assess effects on solubility and target binding .

Q. How can contradictory data on compound stability be resolved?

Answer:

- Controlled Stability Studies : Perform accelerated degradation tests under varying pH (2–12), temperature (25–60°C), and light exposure. Monitor degradation products via HPLC-MS .

- Crystallographic Analysis : Compare crystal packing in different polymorphs (e.g., anhydrous vs. hydrated forms) to identify stability-influencing intermolecular forces .

Q. What strategies address solubility challenges in in vivo studies?

Answer:

Q. How can molecular modeling guide the design of derivatives with enhanced selectivity?

Answer:

- MD Simulations : Run 100-ns molecular dynamics simulations to analyze ligand-receptor binding stability (e.g., RMSD < 2 Å). Identify key residues (e.g., Lys or Asp in binding pockets) for targeted mutagenesis studies .

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities of derivatives, prioritizing those with ΔG < -8 kcal/mol .

Q. What experimental controls are essential in biological assays to validate efficacy?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.